molecular formula C14H18N2O4 B2378701 2-Methyl-1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl acetate CAS No. 1904218-58-1

2-Methyl-1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl acetate

Cat. No.: B2378701
CAS No.: 1904218-58-1
M. Wt: 278.308
InChI Key: ZGQYYCUHWFFNOG-UHFFFAOYSA-N
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Description

2-Methyl-1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl acetate is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an azetidine ring, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-pyridinol with an azetidine derivative under basic conditions to form the pyridin-3-yloxy azetidine intermediate. This intermediate is then reacted with 2-methyl-1-oxo-1-propan-2-yl acetate in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methyl-1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-Methyl-1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-oxo-1-(3-(pyridin-2-yloxy)azetidin-1-yl)propan-2-yl acetate
  • 2-Methyl-1-oxo-1-(3-(pyridin-4-yloxy)azetidin-1-yl)propan-2-yl acetate
  • 2-Methyl-1-oxo-1-(3-(quinolin-3-yloxy)azetidin-1-yl)propan-2-yl acetate

Uniqueness

2-Methyl-1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl acetate is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and specificity towards molecular targets. This structural uniqueness can result in distinct biological activities and applications compared to its similar compounds.

Properties

IUPAC Name

[2-methyl-1-oxo-1-(3-pyridin-3-yloxyazetidin-1-yl)propan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-10(17)20-14(2,3)13(18)16-8-12(9-16)19-11-5-4-6-15-7-11/h4-7,12H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQYYCUHWFFNOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)N1CC(C1)OC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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